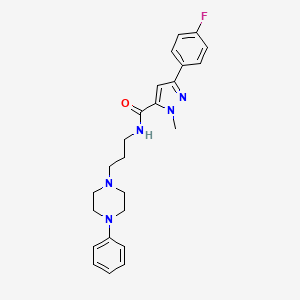
3-(4-fluorophenyl)-1-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a fluorophenyl group, a phenylpiperazine group, and a propyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the fluorophenyl group, and the coupling of the phenylpiperazine group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the fluorophenyl group, and the phenylpiperazine group.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure .科学的研究の応用
Building Blocks in Medicinal Chemistry
Research on fluorinated pyrazoles, similar in structure to the mentioned compound, showcases their significance as building blocks in medicinal chemistry. These compounds, including 3-amino-4-fluoropyrazoles, are valued for their functional groups that allow further functionalization, facilitating the synthesis of diverse medicinal agents. The developed synthetic strategy emphasizes their utility in creating new therapeutic candidates, underscoring their pivotal role in drug discovery and development (Surmont et al., 2011).
Anticancer and Anti-Inflammatory Agents
The compound's framework serves as a foundation for synthesizing novel derivatives with significant biological activities. For example, pyrazolopyrimidines derivatives have been identified for their anticancer and anti-5-lipoxygenase activities, highlighting the therapeutic potential of these structures in treating cancer and inflammation-related disorders (Rahmouni et al., 2016). Similarly, derivatives featuring the phenylpiperazinyl group exhibit potent cytotoxicity against tumor cells, suggesting their applicability in oncology (Naito et al., 2005).
Antimicrobial and Anticonvulsant Properties
The structural motifs present in these compounds have been explored for antimicrobial and anticonvulsant effects. For instance, hybrid molecules containing penicillanic or cephalosporanic acid moieties have shown promise in combating microbial infections, demonstrating the compound's versatility in addressing a range of health concerns (Başoğlu et al., 2013). Furthermore, the exploration of these derivatives for anticonvulsant activity aligns with the ongoing search for more effective and safer treatments for epilepsy and related seizure disorders (Ahsan et al., 2013).
Radiotracers for Neuroinflammation Imaging
The potential of these compounds extends into diagnostic applications, as demonstrated by the synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives as radiotracers for imaging IRAK4 enzyme in neuroinflammation. This indicates the compound's utility in developing tools for the early diagnosis and monitoring of neuroinflammatory diseases, contributing to better patient outcomes (Wang et al., 2018).
作用機序
Target of Action
The primary target of this compound is the serotonin 5-HT2A receptor . This receptor plays a crucial role in the regulation of mood, cognition, and perception, and is a common target for a variety of psychoactive drugs .
Mode of Action
The compound acts as an antagonist at the 5-HT2A receptor . This means it binds to the receptor and blocks its activation by serotonin, thereby inhibiting the receptor’s function .
Biochemical Pathways
By blocking the 5-HT2A receptor, the compound affects the serotonergic pathways in the brain . These pathways are involved in a variety of physiological processes, including mood regulation, anxiety, and perception .
Result of Action
The antagonistic action of the compound at the 5-HT2A receptor can lead to a variety of effects, depending on the context. For example, it has been suggested that 5-HT2A receptor antagonists could be used as antiplatelet agents . By inhibiting platelet aggregation, these compounds could potentially reduce the risk of thrombotic events .
Action Environment
The action of the compound can be influenced by a variety of environmental factors. For example, the presence of other drugs that also target the 5-HT2A receptor could potentially affect the compound’s efficacy . Additionally, factors such as pH and temperature could potentially affect the stability of the compound .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
3-(4-fluorophenyl)-1-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The interaction with AchE can lead to inhibition of the enzyme’s activity, which may result in altered neurotransmission and potential therapeutic effects in neurological disorders.
Additionally, this compound has been observed to interact with various receptors, including serotonin and dopamine receptors, due to its structural similarity to other piperazine derivatives . These interactions can modulate neurotransmitter release and receptor activity, influencing mood and behavior.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been found to influence cell signaling pathways, particularly those involving cyclic AMP (cAMP) and protein kinase A (PKA) pathways . By modulating these pathways, the compound can affect gene expression and cellular metabolism, leading to changes in cell function.
In neuronal cells, this compound has been shown to impact synaptic plasticity and neurotransmitter release, which are crucial for learning and memory processes . In non-neuronal cells, it may influence cell proliferation and apoptosis, highlighting its potential in cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The compound’s interaction with AchE involves binding to the enzyme’s active site, leading to competitive inhibition . This inhibition prevents the breakdown of acetylcholine, resulting in increased levels of this neurotransmitter in the synaptic cleft.
Furthermore, this compound can modulate receptor activity by binding to serotonin and dopamine receptors . This binding can either activate or inhibit receptor signaling, depending on the receptor subtype and the cellular context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under controlled conditions but may degrade under extreme pH or temperature variations.
Long-term exposure to this compound in vitro has been associated with sustained changes in gene expression and cellular metabolism . These changes can lead to altered cell function and potentially long-lasting therapeutic or adverse effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and reduce anxiety-like behaviors in rodents . At higher doses, it may induce toxic effects, including neurotoxicity and hepatotoxicity .
Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without significant toxicity . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can have distinct biological activities and contribute to the overall effects of the compound.
The interaction with metabolic enzymes can also influence the compound’s pharmacokinetics, including its absorption, distribution, and elimination . Understanding these pathways is crucial for predicting the compound’s behavior in vivo and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross the blood-brain barrier, allowing it to exert effects on the central nervous system .
Within cells, the compound may localize to specific organelles or compartments, influencing its activity and function . The interaction with transporters and binding proteins can also affect the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize to the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, may influence its localization and activity .
Targeting signals within the compound’s structure can direct it to specific cellular compartments, enhancing its therapeutic potential . Understanding these localization mechanisms is essential for developing targeted therapies and minimizing off-target effects.
特性
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN5O/c1-28-23(18-22(27-28)19-8-10-20(25)11-9-19)24(31)26-12-5-13-29-14-16-30(17-15-29)21-6-3-2-4-7-21/h2-4,6-11,18H,5,12-17H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRZNNFAWRKFDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2,4-dioxo-4-[4-(propan-2-yloxy)phenyl]butanoate](/img/structure/B2895482.png)
![2-Chloro-N-(7-oxo-6-azaspiro[3.4]octan-2-yl)acetamide](/img/structure/B2895483.png)
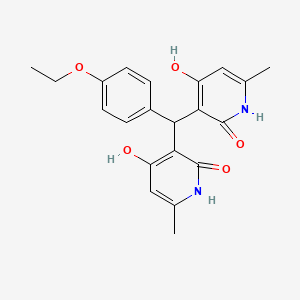
![(1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine;hydrochloride](/img/structure/B2895488.png)
![4-Iodo-1H-benzo[d][1,2,3]triazole](/img/structure/B2895489.png)
![2-(3-hydroxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2895492.png)

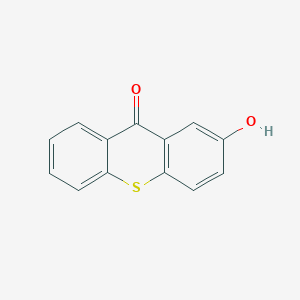
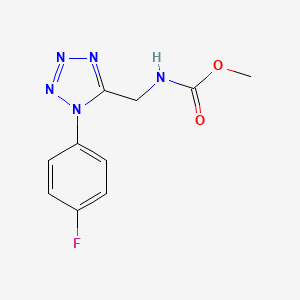
![4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2895496.png)
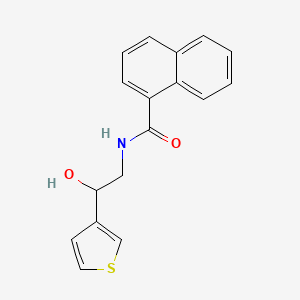
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(m-tolyl)propanamide](/img/structure/B2895498.png)
![N-[1-(6-ethoxypyridine-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2895501.png)
